molecular formula C9H7Cl2N3 B11711955 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline

3,5-dichloro-4-(1H-pyrazol-1-yl)aniline

Cat. No.: B11711955
M. Wt: 228.07 g/mol
InChI Key: VPATXEHBFSDTAS-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic compound that contains both chlorine and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline typically involves the reaction of 3,5-dichloroaniline with pyrazole under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-(1H-pyrazol-1-yl)aniline is unique due to the presence of both chlorine and pyrazole functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

3,5-dichloro-4-pyrazol-1-ylaniline

InChI

InChI=1S/C9H7Cl2N3/c10-7-4-6(12)5-8(11)9(7)14-3-1-2-13-14/h1-5H,12H2

InChI Key

VPATXEHBFSDTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

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